Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate
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Overview
Description
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with ethyl nicotinate under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antibacterial, antifungal, and anti-inflammatory properties, it is investigated for therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with the nicotinate moiety, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4S/c1-4-25-17-10-9-14(12-18(17)26-5-2)20-23-16(13-28-20)19-15(8-7-11-22-19)21(24)27-6-3/h7-13H,4-6H2,1-3H3 |
InChI Key |
OOJJJJGBGGUYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=C(C=CC=N3)C(=O)OCC)OCC |
Origin of Product |
United States |
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